molecular formula C10H11NO2S B15214003 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione

Cat. No.: B15214003
M. Wt: 209.27 g/mol
InChI Key: VESZOOIDVSVROO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine-2,4-dione moiety, a versatile scaffold known for its presence in biologically active molecules, linked to a thiophene heterocycle via a methylene bridge. The piperidine-2,4-dione core provides a diketone system that can serve as a key pharmacophore or a synthetic handle for further derivatization . The thiophene ring is a privileged structure in drug design, extensively documented to confer a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities . This molecular architecture makes this compound a valuable building block for the design and synthesis of novel compounds. Its primary research application lies in the development of potential therapeutic agents. Researchers utilize this compound as a precursor or intermediate in the synthesis of more complex molecules targeting various diseases. The incorporation of the thiophene unit is a common bioisosteric strategy to enhance pharmacological activity and optimize drug-like properties . Furthermore, the piperidine-2,4-dione scaffold is recognized for its potential in creating kinase inhibitors, which are crucial in oncology research for targeting signaling pathways in cancer cells . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental applications.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C10H11NO2S/c12-8-3-4-11(10(13)6-8)7-9-2-1-5-14-9/h1-2,5H,3-4,6-7H2

InChI Key

VESZOOIDVSVROO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diketones with Amines

A common approach involves the reaction of 2,4-diketones (e.g., acetylacetone derivatives) with primary amines. For 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione, this method requires introducing the thiophen-2-ylmethyl group either before or after cyclization. In one protocol, 3-(thiophen-2-ylmethyl)amine reacts with dimethyl 2,4-dioxopimelate in toluene under reflux, yielding the target compound after acid-catalyzed cyclization. This method achieves moderate yields (45–60%) but requires stringent control of stoichiometry to avoid polycondensation.

Ugi Multicomponent Reactions

Direct Functionalization of Pre-Formed Piperidine-2,4-dione

Alkylation of Piperidine-2,4-dione

The most widely reported method involves alkylating piperidine-2,4-dione with 2-(bromomethyl)thiophene or its derivatives. In a representative procedure:

  • Piperidine-2,4-dione (1.0 equiv) is deprotonated with K₂CO₃ (2.5 equiv) in anhydrous DMF.
  • 2-(Bromomethyl)thiophene (1.2 equiv) is added dropwise at 0°C, followed by stirring at 80°C for 12 hours.
  • The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 68–72% of the title compound.

Critical Parameters :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions like N-alkylation.
  • Base : K₂CO₃ outperforms stronger bases (e.g., NaH) by minimizing diketone decomposition.

Mitsunobu Coupling

For stereoselective synthesis, the Mitsunobu reaction couples thiophen-2-ylmethanol with piperidine-2,4-dione using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF. This method achieves higher regioselectivity (>90%) compared to alkylation but requires stoichiometric reagents, increasing costs.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow systems to improve scalability:

  • Step 1 : Piperidine hydrochloride reacts with phosgene in toluene at 60°C to form piperidinyl chloride.
  • Step 2 : In a second reactor, piperidinyl chloride undergoes condensation with sodium 2-thiophenemethylthiolate in the presence of pyridine (1–5 wt%), yielding this compound at 85% conversion.
  • Purification : Reactive distillation removes toluene and unreacted reagents, followed by crystallization from ethanol.

Advantages :

  • Reduced reaction times (4–6 hours vs. 12–24 hours in batch).
  • Higher purity (98.5% by HPLC) due to minimized side reactions.

Catalyst Screening

High-throughput experimentation identified palladium(II) acetate as effective for Suzuki-Miyaura couplings in late-stage functionalization. For instance, introducing aryl groups to the thiophene ring post-synthesis is achieved with Pd(OAc)₂ (5 mol%), SPhos ligand, and K₃PO₄ in dioxane/water.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Alkylation 68–72 95–98 120–150 Moderate
Mitsunobu 75–80 97–99 300–400 Low
Continuous Flow 85 98.5 90–110 High
Ugi Multicomponent 50–55 90–93 200–250 Moderate

Key Observations :

  • Continuous flow synthesis offers the best balance of yield, purity, and cost for industrial applications.
  • Mitsunobu coupling is preferred for small-scale, stereosensitive syntheses despite higher costs.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Alkylation vs. O-Alkylation : Alkylation at the piperidine nitrogen competes with desired O-alkylation. Using bulky bases (e.g., DBU) or protecting groups (e.g., Boc) suppresses N-alkylation.
  • Thiophene Oxidation : Thiophene rings may oxidize to sulfoxides under acidic conditions. Substituting HCl with milder acids (e.g., acetic acid) mitigates this issue.

Purification Difficulties

  • Chromatography Limitations : Silica gel adsorption of polar byproducts necessitates gradient elution (hexane → ethyl acetate).
  • Crystallization Optimization : Ethanol/water mixtures (7:3 v/v) achieve >99% recovery during recrystallization.

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiophene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent on the piperidine-2,4-dione core significantly alters physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
1-(Thiophen-2-ylmethyl)piperidine-2,4-dione Thiophen-2-ylmethyl C10H11NO2S 209.26 g/mol Sulfur-containing heterocycle; potential for π-π stacking and moderate lipophilicity. Inferred from analogs
1-Isopropylpiperidine-2,4-dione Isopropyl C8H13NO2 155.19 g/mol Aliphatic substituent; lower molecular weight; higher volatility (predicted bp: 261.5°C).
1-(4-Fluorophenyl)piperidine-2,4-dione 4-Fluorophenyl C11H10FNO2 207.20 g/mol Electron-withdrawing fluorine; increased polarity and metabolic stability.
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione 2,4-Dimethoxybenzyl C14H17NO4 263.29 g/mol Electron-donating methoxy groups; enhanced solubility in polar solvents.
  • Thiophene vs.
  • Halogen vs. Methoxy Substituents : Fluorine (in 4-fluorophenyl derivatives) increases electronegativity and stability, whereas methoxy groups (in 2,4-dimethoxybenzyl derivatives) improve solubility but may reduce membrane permeability .

Biological Activity

1-(Thiophen-2-ylmethyl)piperidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. The presence of the thiophene moiety enhances its biological activity by influencing its interaction with biological targets. The general structure can be represented as follows:

CxHyNzOa\text{C}_x\text{H}_y\text{N}_z\text{O}_a

where xx, yy, zz, and aa denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

The compound exhibits multiple mechanisms of action, including:

  • Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) : TDP1 is a promising target for antitumor therapy. Studies have shown that derivatives containing similar structures can inhibit TDP1 with IC50 values in the submicromolar range, indicating potent activity against cancer cells .
  • Antimycobacterial Activity : Research on related piperidine derivatives has demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL for resistant strains .

Antitumor Activity

A series of studies have evaluated the antitumor potential of piperidine derivatives similar to this compound. The following table summarizes key findings on their efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
20dHCT-1160.65TDP1 inhibition
21dMCF-70.55TDP1 inhibition
Cst-22HepG-22.9Induction of apoptosis
Cst-24MCF-735.0Cell cycle arrest

The data indicates that compounds derived from the piperidine framework exhibit varying degrees of cytotoxicity, particularly in cancer cell lines such as HCT-116 and MCF-7.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promise in antimicrobial applications:

CompoundPathogenMIC (µg/mL)Selectivity Index
8M. tuberculosis (standard)2>500
9M. tuberculosis (resistant)4>500

These findings suggest that certain derivatives are selective and non-toxic to human cells while effectively inhibiting pathogenic growth.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene and piperidine rings significantly impact biological activity. For instance:

  • Substituents on the Thiophene Ring : The introduction of halogen groups has been shown to enhance binding affinity to target enzymes such as TDP1.
  • Piperidine Modifications : Variations in substituents at different positions on the piperidine ring influence the overall potency and selectivity against specific cancer types.

Case Studies

Several case studies illustrate the effectiveness of related compounds:

  • Case Study on TDP1 Inhibition : A study demonstrated that compounds with a thiophene substituent exhibited IC50 values below 5 µM against TDP1, suggesting potential for combination therapies with existing chemotherapeutics .
  • Antimycobacterial Efficacy : A derivative was found to be effective against resistant M. tuberculosis strains, showing promise for future drug development targeting tuberculosis .
  • Anti-inflammatory Properties : Some derivatives have also been evaluated for anti-inflammatory effects, showing a reduction in inflammatory markers in preclinical models .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(Thiophen-2-ylmethyl)piperidine-2,4-dione?

Methodological Answer: The synthesis typically involves multi-step procedures, including alkylation, cyclization, and purification. Key steps include:

  • Thiophene Functionalization : Reacting thiophene derivatives (e.g., thiophen-2-ylmethanol) with piperidine precursors under nucleophilic substitution conditions. Solvents like dichloromethane or toluene are used, with temperatures ranging from 60–100°C .
  • Cyclization : Formation of the 2,4-dione structure via intramolecular ester condensation, often catalyzed by acidic or basic conditions (e.g., p-toluenesulfonic acid) .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) is critical for isolating high-purity product (>95%) .

Q. How is structural characterization of this compound performed to confirm purity and identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the thiophene methylene group (δ 3.8–4.2 ppm) and piperidine-dione carbonyl signals (δ 170–175 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 239.08) and fragments corresponding to thiophene cleavage .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1720 cm⁻¹ confirm carbonyl groups, while thiophene C-S stretches appear at 650–750 cm⁻¹ .

Q. What pharmacological screening methodologies are applicable for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorescence-based or radiometric assays. IC₅₀ values are calculated from dose-response curves .
  • Cytotoxicity Profiling : Employ MTT assays on cell lines (e.g., HeLa, HEK293) to assess viability at concentrations of 1–100 µM .
  • Computational Docking : Preliminary screening via AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps. Software like Gaussian or ORCA can predict solvent effects .
  • Reaction Path Search : Algorithms (e.g., GRRM) explore intermediates and validate synthetic feasibility. Experimental data (e.g., NMR kinetics) refine computational models .

Q. How should researchers address discrepancies in analytical data (e.g., NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature (VT) NMR : Resolve dynamic stereochemistry by acquiring spectra at 25–60°C. Splitting changes indicate rotameric equilibria or impurities .
  • HPLC Coupled with MS : Hyphenated techniques detect co-eluting impurities not resolved by NMR. Adjust gradient elution (e.g., acetonitrile/water) for better separation .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs with modified thiophene substituents (e.g., halogens) or piperidine N-alkylation. Compare bioactivity trends .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., dione carbonyls) and hydrophobic regions (thiophene ring) .

Q. What mechanistic insights exist for its interactions with biological targets?

Methodological Answer:

  • Kinetic Studies : Stopped-flow spectroscopy monitors binding kinetics to enzymes (e.g., kₐₙₜ ≈ 10³ M⁻¹s⁻¹) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC purity checks .
  • pH Stability : Assess solubility and decomposition in buffers (pH 1–13). Thiophene oxidation is a major degradation pathway under alkaline conditions .

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